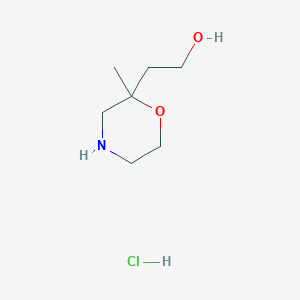
2-(2-Methylmorpholin-2-yl)ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Methylmorpholin-2-yl)ethanol;hydrochloride” is a chemical compound with the CAS Number: 2413900-21-5 . It has a molecular weight of 181.66 . The IUPAC name for this compound is 2-(2-methylmorpholin-2-yl)ethan-1-ol hydrochloride . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO2.ClH/c1-7(2-4-9)6-8-3-5-10-7;/h8-9H,2-6H2,1H3;1H . This indicates that the compound has a morpholine ring with a methyl group and an ethanol group attached to it.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Chemical Synthesis and Polymer Science
- Protecting Group for Carboxylic Acids : 2-(Pyridin-2-yl)ethanol has been identified as a suitable protecting group for methacrylic acid (MAA), which can be selectively removed after polymerization either chemically under alkaline conditions or thermally above 110 °C. This feature suggests potential uses in the synthesis of polymers and copolymers with specific functionalities, where similar structural motifs to 2-(2-Methylmorpholin-2-yl)ethanol;hydrochloride could be applied (Elladiou & Patrickios, 2012).
Material Science and Engineering
- N-Methylmorpholine-N-oxide (NMMO) Pretreatment : NMMO has shown effectiveness in the pretreatment of lignocellulosic materials like spruce and oak for their conversion into ethanol, suggesting that derivatives of morpholine, such as this compound, may have applications in the processing and conversion of biomass to biofuels (Shafiei, Karimi, & Taherzadeh, 2010).
Pharmacological Research
- Synthesis of Neurokinin Receptor Antagonists : An efficient synthetic method was developed for the preparation of 2-[(2R)-arylmorpholin-2-yl]ethanol, a key intermediate of neurokinin receptor antagonists, employing catalytic asymmetric cyanosilylation. This process underscores the compound's relevance in the development of pharmaceutical agents targeting neurokinin receptors (Takamura et al., 2003).
Green Chemistry and Sustainable Processes
- Biorefinery Process Development : The use of NMMO in a biorefinery process for the production of ethanol and biogas from wood highlights the potential for morpholine derivatives in sustainable chemical processes. This approach minimizes energy requirements and provides a cost-effective method for biofuel production, indicating the broader applicability of such compounds in green chemistry and sustainability (Shafiei, Karimi, & Taherzadeh, 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
properties
IUPAC Name |
2-(2-methylmorpholin-2-yl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2-4-9)6-8-3-5-10-7;/h8-9H,2-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVVIKUEEQTDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCO1)CCO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

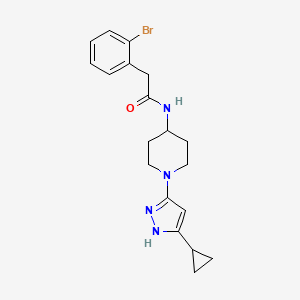

![2-[4-chloro-3-(trifluoromethyl)phenyl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2959603.png)
![2-((4-methoxyphenyl)thio)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2959604.png)
![ethyl 2-[(7-hydroxy-3-{[(4-methoxyphenyl)amino]carbonyl}-2H-chromen-2-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2959605.png)
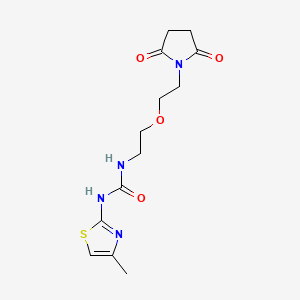

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2959610.png)
![2-(2-Aminoethyl)-6-(dimethylamino)-1H-benz[de]isoquinoline-1,3(2H)-dione](/img/structure/B2959611.png)
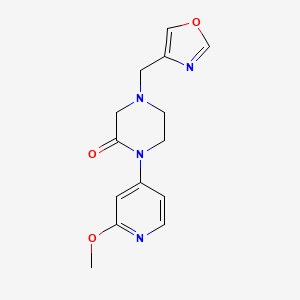
![2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2959615.png)
![1-[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2959616.png)
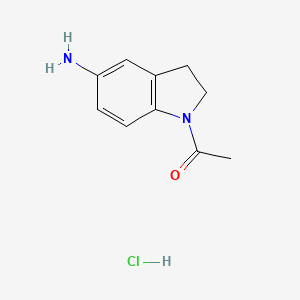
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2959619.png)